molecular formula C13H17NO B2851115 rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine CAS No. 1909294-88-7

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine

Cat. No.: B2851115
CAS No.: 1909294-88-7
M. Wt: 203.285
InChI Key: BYHKVRAIUQZFCW-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is a complex organic compound belonging to the class of heterocyclic compounds It features a fused bicyclic structure with a furo[3,2-b]pyridine core and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This method is advantageous due to its broad substrate scope and mild reaction conditions.

. This method is particularly useful for assembling aza-heterocycles like pyridines.

Industrial Production Methods

Industrial production of this compound may involve scalable hydrogenation processes using heterogeneous catalysts. These methods are designed to maximize yield and stereoselectivity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using rhodium oxide or other metal catalysts.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Rhodium oxide, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives.

Scientific Research Applications

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine is unique due to its specific stereochemistry and the presence of a phenyl substituent. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2R,3aR,7aR)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-3,5-6,11-14H,4,7-9H2/t11-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHKVRAIUQZFCW-JHJVBQTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@@H](O2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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